molecular formula C37H42N2O6 B12647298 Grisabine CAS No. 62057-36-7

Grisabine

Cat. No.: B12647298
CAS No.: 62057-36-7
M. Wt: 610.7 g/mol
InChI Key: ZKGBUDJODLZAHS-JSOSNVBQSA-N
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Description

Grisabine is a bisbenzylisoquinoline alkaloid that has been isolated from the plant Abuta grisebachii It belongs to a class of compounds known for their complex structures and diverse biological activities

Preparation Methods

Grisabine can be synthesized through several routes. One notable method involves the isolation from natural sources, specifically from the plant Abuta grisebachii . The synthetic route typically involves the extraction of the plant material followed by purification processes such as chromatography. Industrial production methods may involve large-scale extraction and purification techniques to obtain the compound in significant quantities.

Chemical Reactions Analysis

Grisabine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation and ceric ammonium nitrate for oxidative degradation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can help determine the nature and substitution of the benzyl half of the bisbenzylisoquinoline alkaloid .

Scientific Research Applications

Grisabine has a wide range of scientific research applications. In chemistry, it is used to study the structure and reactivity of bisbenzylisoquinoline alkaloids . In biology, it has been investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes and pathways involved in disease processes . In medicine, this compound’s unique structure and biological activity make it a candidate for drug development and therapeutic interventions. Additionally, it has industrial applications in the production of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of grisabine involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can inhibit enzymes such as peroxiredoxin 1 and glutaredoxin 3 . These enzymes play crucial roles in cellular redox regulation and signaling pathways. By inhibiting these enzymes, this compound can increase intracellular reactive oxygen species levels, leading to apoptosis induction and tumor suppression .

Comparison with Similar Compounds

Grisabine is part of a larger family of bisbenzylisoquinoline alkaloids, which includes compounds such as grisabutine, dauricine, and neothalibrine . These compounds share similar structural features but differ in their specific biological activities and mechanisms of action. For example, dauricine is known for its anti-inflammatory properties, while neothalibrine has been studied for its potential anticancer effects . This compound’s unique combination of structural features and biological activities sets it apart from these similar compounds, making it a valuable compound for further research and development.

Properties

CAS No.

62057-36-7

Molecular Formula

C37H42N2O6

Molecular Weight

610.7 g/mol

IUPAC Name

(1R)-1-[[4-[5-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol

InChI

InChI=1S/C37H42N2O6/c1-38-14-12-25-19-35(43-4)32(40)21-28(25)30(38)16-23-6-9-27(10-7-23)45-37-18-24(8-11-34(37)42-3)17-31-29-22-33(41)36(44-5)20-26(29)13-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31+/m1/s1

InChI Key

ZKGBUDJODLZAHS-JSOSNVBQSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C=C6CCN5C)OC)O)OC)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)OC)O)OC

Origin of Product

United States

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